molecular formula C10H12O2 B1436045 (E)-5-(-But-1-en-1-yl)benzene-1,3-diol CAS No. 1227271-68-2

(E)-5-(-But-1-en-1-yl)benzene-1,3-diol

Cat. No. B1436045
M. Wt: 164.2 g/mol
InChI Key: SMYWULDSICODMC-ONEGZZNKSA-N
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Description

(E)-5-(-But-1-en-1-yl)benzene-1,3-diol , also known as 1,3-dihydroxy-5-(but-1-en-1-yl)benzene , is an organic compound with the following structural formula:


(E)-5-(-But-1-en-1-yl)benzene-1,3-diol\text{(E)-5-(-But-1-en-1-yl)benzene-1,3-diol}



Synthesis Analysis

The synthesis of this compound involves the reaction of a substituted phenol (benzene-1,3-diol) with a butenyl group. Specific synthetic pathways and conditions may vary, but the goal is to introduce the butenyl side chain at the appropriate position on the benzene ring.



Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with two hydroxyl groups (OH) at positions 1 and 3, and an E -configured butenyl group (C=C-C=C) attached to position 5. The double bond in the butenyl group is in the E configuration, indicating that the substituents are on opposite sides of the double bond.



Chemical Reactions Analysis

(E)-5-(-But-1-en-1-yl)benzene-1,3-diol may participate in various chemical reactions, including:



  • Hydroxylation : The hydroxyl groups can undergo reactions such as esterification, etherification, or oxidation.

  • Substitution Reactions : The butenyl group can be modified through substitution reactions (e.g., halogenation, alkylation).

  • Ring-Closing Reactions : The benzene ring can participate in cyclization reactions to form heterocyclic compounds.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of this compound is an important physical property.

  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Stability : Assess its stability under various conditions (e.g., temperature, light, pH).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, including acute and chronic effects.

  • Handling Precautions : Follow safety guidelines when handling this compound.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Research avenues for (E)-5-(-But-1-en-1-yl)benzene-1,3-diol include:



  • Biological Activity : Investigate potential pharmacological applications.

  • Synthetic Modifications : Explore derivatization to enhance properties.

  • Structural Elucidation : Further characterize its stereochemistry and conformation.


properties

IUPAC Name

5-[(E)-but-1-enyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h3-7,11-12H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYWULDSICODMC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(-But-1-en-1-yl)benzene-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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